molecular formula C24H17N3OS B2494990 (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-79-9

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2494990
CAS No.: 683258-79-9
M. Wt: 395.48
InChI Key: QGLVASGFKVESEA-KGENOOAVSA-N
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Description

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a naphthalene moiety, and an enamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with 4-(naphthalen-2-yl)-1,3-thiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is a key therapeutic strategy.

Industry

In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[(3-acetylphenyl)amino]-2-[4-(phenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (2E)-3-[(3-acetylphenyl)amino]-2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: Contains a pyridine ring instead of a naphthalene ring.

    (2E)-3-[(3-acetylphenyl)amino]-2-[4-(quinolin-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: Features a quinoline ring in place of the naphthalene ring.

Uniqueness

The uniqueness of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of the naphthalene moiety enhances its aromaticity and potential for π-π interactions, while the thiazole ring contributes to its reactivity and stability. This combination makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c1-16(28)18-7-4-8-22(12-18)26-14-21(13-25)24-27-23(15-29-24)20-10-9-17-5-2-3-6-19(17)11-20/h2-12,14-15,26H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVASGFKVESEA-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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